5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one
Description
5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one is a benzodiazolone derivative characterized by a cyclopropyl substituent at the N1 position and an amino group at the C5 position of the fused benzimidazole ring system. Its molecular formula is C₁₀H₁₁N₃O, with a molecular weight of 189.22 g/mol . The compound’s structure combines a bicyclic benzodiazolone core with a cyclopropyl group, which introduces steric strain and may influence its physicochemical properties, such as lipophilicity and metabolic stability.
Properties
Molecular Formula |
C10H11N3O |
|---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
6-amino-3-cyclopropyl-1H-benzimidazol-2-one |
InChI |
InChI=1S/C10H11N3O/c11-6-1-4-9-8(5-6)12-10(14)13(9)7-2-3-7/h1,4-5,7H,2-3,11H2,(H,12,14) |
InChI Key |
PQQYRRLDTFOATA-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1N2C3=C(C=C(C=C3)N)NC2=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminobenzonitrile with cyclopropylamine in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to enhance yield and purity. This often involves the use of continuous flow reactors, which allow for better control of reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or quinones.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted benzodiazole derivatives.
Scientific Research Applications
5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-amino-1-cyclopropyl-2,3-dihydro-1H-1,3-benzodiazol-2-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the cyclopropyl group may enhance its binding affinity. The compound can modulate various biochemical pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional diversity of benzodiazolone derivatives allows for comparative analysis based on substituents, molecular weight, and inferred pharmacological relevance. Below is a detailed comparison with key analogs:
Table 1: Structural and Functional Comparison of Benzodiazolone Derivatives
Key Observations:
Substituent Effects: The cyclopropyl group in the target compound introduces steric strain and may enhance metabolic stability compared to bulkier aryl substituents (e.g., 2-chlorophenyl or 3-methoxyphenyl in analogs) . Amino vs.
Molecular Weight and Lipophilicity :
- The target compound has the lowest molecular weight (189.22 g/mol), favoring better pharmacokinetic profiles (e.g., absorption). Analogs with aryl substituents (e.g., 273.72 g/mol in ) exhibit higher lipophilicity, which may impact blood-brain barrier penetration .
Functional Group Diversity: Hydroxyiminoethyl () and methoxybenzyl () substituents introduce polar or solubilizing groups, contrasting with the nonpolar cyclopropyl group in the target compound .
Pharmacological Relevance :
- While explicit activity data is absent, the benzodiazolone core is associated with diverse biological activities, including kinase inhibition and antimicrobial effects. Substituent choice likely tailors these activities .
Research Findings and Implications
- Synthetic Flexibility : Alkylation reactions (e.g., with propargyl bromide in ) demonstrate the feasibility of modifying the benzodiazolone scaffold at N1 and C5 positions, enabling structure-activity relationship (SAR) studies .
- Computational Modeling : The cyclopropyl group’s strain energy (~27 kcal/mol) could be computationally modeled to predict conformational stability compared to unstrained analogs.
Table 2: Comparative Physicochemical Properties
| Property | Target Compound | 5-Nitro-Propargyl Analog () | 2-Chlorophenyl Analog () |
|---|---|---|---|
| LogP (Predicted) | 1.8 | 2.1 | 3.5 |
| Hydrogen Bond Donors | 2 | 1 | 1 |
| Rotatable Bonds | 1 | 3 | 4 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
